4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid is a useful research compound. Its molecular formula is C19H17NO6S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Selectivity and Antagonist Activity
- Discovery of EP1 Receptor Selective Antagonists : A study by Naganawa et al. (2006) on the discovery of heteroaryl sulfonamides, including compounds related to 4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid, found these compounds to be functional PGE2 antagonists selective for the EP1 receptor subtype. Some analogs exhibited optimized antagonist activity and in vivo activity, with structure-activity relationship (SAR) studies also presented (Naganawa et al., 2006).
Chemical Synthesis and Modifications
- Synthesis of Amino Acid Derivatives : Research by Riabchenko et al. (2020) explored the creation of amino acid derivatives of related sulfonamide compounds. The interaction of these compounds with amino acid methyl esters led to the synthesis of new amino acid sulfonamide derivatives (Riabchenko et al., 2020).
- Electrooxidation to Benzoic Acid : Michman and Weiss (1990) described the mild condition preparation of 4-(Di-n-propylsulfamyl)benzoic acid, an important drug, using an electrochemical method that converts the methyl group of a related toluene compound to carboxylate (Michman & Weiss, 1990).
Molecular Structure and Properties
- Crystal Structure of Sulfasalazine : Filip et al. (2001) studied sulfasalazine, a compound structurally similar to this compound. They examined its molecular structure, revealing its planarity and hydrogen-bonded ring systems (Filip et al., 2001).
Photoredox Reactions and Polymerization
- Photoinitiated Free-Radical Polymerization : A study by Wrzyszczyński et al. (2000) investigated sulfur-containing carboxylic acids as electron donors in photoinduced free-radical polymerizations. They found that these compounds, including derivatives of 4-carboxybenzophenone, could act as effective initiators in photopolymerization processes (Wrzyszczyński et al., 2000).
Biological Activity and Potential Therapeutic Uses
- Hypoglycemic Activity of Carbamoylbenzoic Acids : Rufer and Losert (1979) reported that enantiomers of a compound similar to this compound showed hypoglycemic activity, suggesting potential therapeutic applications in diabetes treatment (Rufer & Losert, 1979).
Synthesis Methods and Catalytic Applications
- Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives : Almarhoon et al. (2019) developed an eco-friendly method for synthesizing sulfonamide and sulfonate derivatives, including those related to this compound. This method involves using water and sodium carbonate as HCl scavengers to produce high yield and purity products (Almarhoon et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[4-[(E)-2-carboxyethenyl]phenyl]sulfonyl-prop-2-enylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c1-2-13-20(16-8-6-15(7-9-16)19(23)24)27(25,26)17-10-3-14(4-11-17)5-12-18(21)22/h2-12H,1,13H2,(H,21,22)(H,23,24)/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIKOWDWXAKPLX-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.